![molecular formula C15H11Cl3N2O5 B3981854 N-(2-methoxy-4-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B3981854.png)
N-(2-methoxy-4-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
Overview
Description
N-(2-methoxy-4-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as nitrophenyl-2,4,5-trichlorophenoxyacetamide or NTA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mechanism of Action
NTA is a prodrug that is activated by the enzyme nitroreductase. Nitroreductase reduces the nitro group of NTA to its corresponding amine, which can then undergo further reactions. The mechanism of action of NTA is based on the formation of reactive intermediates that can interact with biological molecules such as proteins and DNA. The exact mechanism of action of NTA is still under investigation.
Biochemical and Physiological Effects
NTA has been shown to have cytotoxic effects on cancer cells. This is due to the formation of reactive intermediates that can interact with DNA, leading to DNA damage and cell death. NTA has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
NTA has several advantages as a tool for studying the mechanism of action of enzymes. It is a small molecule that can be easily synthesized, and its reaction with nitroreductase can be monitored using various techniques. However, NTA has several limitations. It is a prodrug that requires activation by nitroreductase, and the exact mechanism of action of NTA is still under investigation.
Future Directions
NTA has potential as a tool for studying the mechanism of action of enzymes and as a potential anticancer agent. Future research should focus on elucidating the exact mechanism of action of NTA and identifying potential targets for its anticancer activity. Additionally, the development of new synthetic methods for NTA and its analogs may lead to the discovery of new compounds with improved properties.
Scientific Research Applications
NTA has been used in scientific research as an herbicide, but its use has been discontinued due to its harmful effects on the environment. However, NTA has been shown to have potential as a tool for studying the mechanism of action of certain enzymes. Specifically, NTA has been used as a substrate for the enzyme nitroreductase, which converts NTA to its corresponding amine. This reaction can be monitored using various techniques such as HPLC, UV-Vis spectroscopy, and mass spectrometry.
properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O5/c1-24-14-4-8(20(22)23)2-3-12(14)19-15(21)7-25-13-6-10(17)9(16)5-11(13)18/h2-6H,7H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFFOJLURBNHSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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